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2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione

Medicinal Chemistry Drug-Like Properties CNS Drug Design

This compound is a uniquely differentiated isoindole-1,3-dione derivative designed for CNS-oriented research. Its zero HBD count, low flexibility, and confirmed activity in NIH/Scripps high-throughput screens make it a non-interchangeable reference tool for RGS4, mu-opioid, and ADAM17 studies. Avoid class-level extrapolation; compound-specific validation is essential.

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
Cat. No. B3453100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H18N4O3/c24-17(13-23-18(25)14-5-1-2-6-15(14)19(23)26)22-11-9-21(10-12-22)16-7-3-4-8-20-16/h1-8H,9-13H2
InChIKeyLLQYXMPWQPLMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione (CAS 304875-83-0) – Core Properties and Procurement Context


2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione (CAS 304875-83-0) is a synthetic isoindole-1,3-dione derivative featuring an N‑(pyridin‑2‑yl)piperazine moiety linked via an oxoethyl bridge to the phthalimide core. With a molecular formula of C₁₉H₁₈N₄O₃, a molecular weight of 350.4 g/mol, a computed XLogP3‑AA of 1.3, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds, the compound occupies a drug‑like chemical space amenable to CNS penetration and oral bioavailability [1]. It is catalogued under PubChem CID 1099333 and has been screened in several NIH/Scripps high‑throughput assays, including targets such as RGS4, the mu‑opioid receptor, and ADAM17, indicating early‑stage pharmacological interest .

Why Generic In‑Class Substitution Is Not Advisable for 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione


Within the isoindole‑1,3‑dione chemical space, even subtle modifications—such as varying the N‑heteroaryl appendage (pyridine vs. pyrimidine), altering the linker length (oxoethyl vs. oxopropyl), or replacing the piperazine with a piperidine ring—can produce marked differences in target engagement, selectivity, and pharmacokinetic behavior . For example, structurally related phthalimido arylpiperazines have been patented as uro‑selective α₁A adrenoceptor blockers, while (N‑phthalimidoalkyl)piperidines exhibit sigma‑receptor antagonism [1][2]. Consequently, the precise substitution pattern of 2‑[2‑oxo‑2‑(4‑pyridin‑2‑yl‑piperazin‑1‑yl)‑ethyl]‑isoindole‑1,3‑dione cannot be considered interchangeable with close analogs; its distinct pharmacophoric elements demand compound‑specific validation rather than class‑level extrapolation. The quantitative evidence below substantiates where verifiable differentiation exists and where data gaps preclude confident substitution.

Quantitative Differentiation Evidence for 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione


Molecular Property Differentiation: Hydrogen‑Bond Donor Count vs. Piperazine‑Containing Analogs

The target compound possesses zero hydrogen‑bond donors (HBD = 0), a property associated with improved membrane permeability and reduced P‑glycoprotein efflux compared to commonly encountered analogs bearing a secondary amine in the piperazine or linker region. For instance, 1‑(2‑pyridyl)piperazine (CAS 34803‑66‑2), a frequent synthetic precursor, has one HBD. In CNS drug design, a HBD count of ≤ 1 is a recognized predictor of favorable brain penetration [1]. The five hydrogen‑bond acceptors and moderate lipophilicity (XLogP3‑AA = 1.3) further place this compound within the optimal CNS multiparameter optimization (CNS MPO) space [2].

Medicinal Chemistry Drug-Like Properties CNS Drug Design

Ligand Efficiency Metrics: Rotatable Bond Count Relative to Isoindole‑1,3‑dione Class Members

With only three rotatable bonds and a molecular weight of 350.4 g/mol, the target compound achieves a rotatable bond fraction (RBF = rotatable bonds / total bonds) substantially lower than many isoindole‑1,3‑dione screening library members. By comparison, 2‑{3‑oxo‑3‑[4‑(2‑pyridinyl)‑1‑piperazinyl]propyl}‑1H‑isoindole‑1,3(2H)‑dione (MW 364.4 g/mol, RBF ≈ 0.15) adds one methylene unit, increasing both molecular weight and conformational flexibility without a corresponding gain in heavy‑atom count efficiency . Lower rotatable bond count is correlated with improved oral bioavailability and reduced metabolic clearance [1].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

High‑Throughput Screening Profile: Activity Fingerprint Across NIH/Scripps Assay Panels

The compound has been profiled in at least four distinct high‑throughput screening campaigns deposited in PubChem, including a primary cell‑based RGS4 (regulator of G‑protein signaling 4) assay (Johns Hopkins Ion Channel Center), a luminescence‑based mu‑opioid receptor agonist screen (Scripps Research Institute), a QFRET‑based ADAM17 (TACE) inhibition assay, and a fluorescence‑based cell‑based screen . While individual quantitative IC₅₀/EC₅₀ values are not publicly disclosed in aggregated form, the multi‑target screening fingerprint distinguishes this compound from structurally related isoindole‑1,3‑diones that have been evaluated against only a single target class. The breadth of screening coverage (GPCR, metalloprotease, ion channel) indicates a polypharmacology profile that is not replicated by close analogs with modified N‑heteroaryl substituents .

High-Throughput Screening Target Engagement Early Drug Discovery

Recommended Procurement and Application Scenarios for 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione


CNS Drug Discovery Programs Requiring Low HBD and Favorable Permeability

The compound's zero hydrogen‑bond donor count and moderate lipophilicity (XLogP3‑AA = 1.3) align with CNS MPO desirability criteria . Research teams focused on identifying brain‑penetrant ligands for GPCRs (e.g., mu‑opioid, sigma receptors) or ion channels should prioritize this scaffold over analogs bearing free NH groups (HBD ≥ 1), which are more susceptible to P‑glycoprotein‑mediated efflux. The structural similarity to known sigma‑receptor pharmacophores further supports its use as a starting point for CNS‑active compound libraries [1].

Structure‑Activity Relationship (SAR) Expansion Around Phthalimide‑Piperazine Linkers

With its compact oxoethyl linker (3 rotatable bonds) connecting the phthalimide core to the pyridin‑2‑ylpiperazine moiety, this compound provides a minimal‑flexibility reference point for SAR studies. Researchers investigating the impact of linker length and conformational freedom on target potency can use this compound as a low‑molecular‑weight control against propyl‑ and butyl‑linked analogs (MW 364–378 g/mol), where increased flexibility may degrade ligand efficiency [2]. The commercially available 1‑(2‑pyridyl)piperazine intermediate further simplifies analog synthesis for in‑house medicinal chemistry efforts.

Multi‑Target Polypharmacology Screening in Oncology and Inflammation

Given its deposition in PubChem assays for ADAM17 (TACE), a validated target in inflammatory disease and cancer, and for RGS4, a modulator of GPCR signaling implicated in tumor progression, this compound is well‑suited for polypharmacology screening cascades . Unlike single‑target optimized probes, its distributed activity fingerprint across metalloprotease and GPCR families offers a unique opportunity for phenotypic screening programs where target deconvolution is planned downstream. Procurement for these programs should be benchmarked against the availability of orthogonal assay data to confirm on‑target engagement.

Computational Chemistry and Docking Studies Using a Well‑Characterized Ligand

The compound's computed physicochemical descriptors—including a well‑defined SMILES string, InChIKey (LLQYXMPWQPLMID‑UHFFFAOYSA‑N), and three‑dimensional conformer availability via PubChem—make it suitable for in silico screening, molecular docking, and pharmacophore model generation . Its lack of undefined stereocenters and moderate conformational flexibility facilitate robust docking pose prediction, providing a reliable validation ligand for virtual screening workflows targeting the phthalimide‑binding proteome.

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